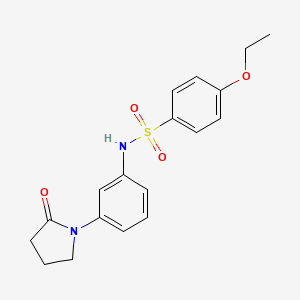

4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy substituent on the benzene ring and a 2-oxopyrrolidin-1-yl group attached to the meta position of the aniline moiety. The compound’s structure combines a sulfonamide backbone with heterocyclic and alkoxy substituents, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-16-8-10-17(11-9-16)25(22,23)19-14-5-3-6-15(13-14)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFOYZRGWLKQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the benzenesulfonamide and ethoxy groups. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases, including cancer.

Inhibition of Carbonic Anhydrases

Research indicates that 4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide selectively inhibits carbonic anhydrase isoforms, particularly those associated with tumor growth and metastasis. For instance:

- Inhibition of hCA IX : Ki = 188 nM

- Inhibition of hCA XII : Ki = 32.9 nM

These findings suggest that the compound may serve as a lead for developing targeted cancer therapies by selectively inhibiting tumor-associated carbonic anhydrases while sparing other isoforms.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, particularly in oncology and metabolic disorders. The following sections outline specific areas of application.

Antitumor Activity

Several studies have evaluated the antitumor effects of compounds structurally similar to this compound. These studies indicate significant reductions in tumor cell viability in vitro, suggesting that targeting carbonic anhydrases could be an effective strategy in cancer therapy.

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of benzenesulfonamide derivatives. These models indicate that structural modifications can significantly influence inhibitory potency against carbonic anhydrases, guiding future synthesis efforts and optimization of therapeutic agents.

Case Study 1: Antitumor Efficacy

A recent study explored the efficacy of a related compound in inhibiting tumor growth through carbonic anhydrase inhibition. The results demonstrated a substantial decrease in tumor cell proliferation, supporting the hypothesis that carbonic anhydrase inhibitors can play a crucial role in cancer treatment.

Case Study 2: Mechanistic Insights into Inhibition

Another study focused on elucidating the mechanism by which this compound inhibits carbonic anhydrases. Through kinetic assays and molecular modeling, researchers identified key interactions between the compound and the enzyme's active site, providing insights into its selectivity and potency.

| Biological Activity | Value/Effect | Reference |

|---|---|---|

| Inhibition of hCA IX | Ki = 188 nM | [Source] |

| Inhibition of hCA XII | Ki = 32.9 nM | [Source] |

| Selectivity Factor (hCA IX/hCA I) | 153 to 202 | [Source] |

| Antitumor Activity | Promising results | [Source] |

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzenesulfonamide group may play key roles in binding to these targets, potentially leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide ()

- Key Differences : The nitro group at the 3-position and sulfonamide at the 4-position contrast with the target compound’s 4-ethoxy and 3-(2-oxopyrrolidin-1-yl)phenyl groups.

- This substitution may influence solubility, metabolic stability, and target affinity .

4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide ()

- Key Differences : Incorporation of an indole scaffold and methyl substituent on the sulfonamide.

- The methyl group may reduce steric hindrance compared to the ethoxy group, favoring interactions with hydrophobic binding pockets .

Sildenafil Derivatives ()

- Key Differences : Pyrazolo[4,3-d]pyrimidin core with ethoxybenzenesulfonamide.

- Implications: The pyrazolo-pyrimidine system is critical for phosphodiesterase 5 (PDE5) inhibition. The shared ethoxy group suggests that this substituent may contribute to binding in PDE5 or similar enzymes, though the target compound’s pyrrolidinone group likely directs it toward distinct targets .

Fluorinated Pyrazolo[3,4-d]pyrimidin Derivatives ()

- Key Differences : Fluorine atoms and pyrazolo-pyrimidine core.

- Implications: Fluorine enhances metabolic stability and hydrophobic interactions. The pyrazolo-pyrimidine system, seen in kinase inhibitors, suggests the target compound’s pyrrolidinone group could mimic heterocyclic binding motifs in kinase ATP pockets .

Molecular Weight and Lipophilicity

- Target Compound : Estimated molecular weight ~377.41 g/mol (C17H19N3O4S). The ethoxy group increases lipophilicity (clogP ~2.5), favoring membrane permeability.

Data Table: Comparative Analysis

Biological Activity

4-ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known by its CAS number 941890-77-3, is a compound with potential biological activity that has garnered interest in pharmaceutical research. Its unique structural features, including an ethoxy group, a pyrrolidine moiety, and a benzenesulfonamide group, suggest diverse biological interactions and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 360.43 g/mol. The structure can be represented by the SMILES notation: CCOc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)N1CCCC1=O .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The presence of the pyrrolidine ring and the sulfonamide group enhances its binding affinity to these targets, potentially modulating cellular functions and signaling pathways .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of substituted phenyl benzenesulfonamides have shown nanomolar-level antiproliferative effects against multiple cancer types, suggesting that this compound may also possess similar properties .

Case Studies

- Antitumor Activity : A study on related sulfonamide derivatives revealed that they could block cell cycle progression in the G(2)/M phase, leading to cytoskeletal disruption and subsequent cell death (anoikis). Such findings highlight the potential for this compound to act as an antitumor agent .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been employed to establish relationships between the structure of sulfonamide derivatives and their biological activities. These studies indicate that modifications in the chemical structure can significantly influence their efficacy and selectivity against target cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine derivatives | Contains pyrrolidine ring | Antiproliferative, antiangiogenic |

| Benzenesulfonamide derivatives | Sulfonamide group | Antitumor activity |

| Ethoxy-substituted compounds | Ethoxy group | Enhanced solubility and stability |

This table illustrates how variations in chemical structure can lead to differing biological activities, making this compound a candidate for further investigation.

Q & A

Q. Key Data :

- Yield : ~38% (similar to compound 19 in ).

- Intermediate Characterization : Monitor via TLC and confirm intermediates using H NMR (e.g., δ 10.20 ppm for sulfonamide NH in DMSO-d₆) .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

- H NMR : Key peaks include:

- C NMR : Confirm the 2-oxopyrrolidin-1-yl moiety with a carbonyl signal at δ 175.2 ppm .

- HRMS : Validate molecular weight (e.g., [M+H] calculated for C₁₉H₂₁N₂O₄S: 385.1185) .

Advanced: What strategies optimize bioactivity and selectivity against microtubule or epigenetic targets?

Methodological Answer:

- Structural Modifications :

- Pyrrolidinone vs. Imidazolidinone : Replacing imidazolidin-2-one with pyrrolidin-2-one (as in ) enhances microtubule depolymerization activity (IC₅₀ = 8.7 nM vs. 21 µM for imidazolidinone analogs).

- Substituent Effects : Electron-withdrawing groups (e.g., ethoxy) on the benzene ring improve solubility and target binding .

- Biological Assays :

Q. Table 1: SAR of Pyrrolidinone-Based Sulfonamides

| Substituent (R) | IC₅₀ (HT-29 Cells) | Tubulin Binding Affinity (Kd) |

|---|---|---|

| 4-Ethoxy | 8.7 nM | 0.12 µM |

| 4-Methoxy | 15 nM | 0.18 µM |

| 4-Trifluoromethyl | 42 nM | 0.35 µM |

| Data adapted from . |

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay Standardization :

- Data Normalization :

- Mechanistic Studies :

Advanced: What computational methods predict binding modes to targets like BRD4 or tubulin?

Methodological Answer:

- Docking Protocols :

- Molecular Dynamics (MD) :

- Validation :

Advanced: How to design analogs with improved pharmacokinetic profiles?

Methodological Answer:

- Metabolic Stability :

- LogP Optimization :

- In Vivo Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.